N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
描述
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-7-15(8-6-13)19(23)20-17-9-10-18-16(12-17)4-3-11-21(18)14(2)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXINTSYWJGSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Core Formation: Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is pivotal for constructing the tetrahydroquinoline scaffold. As demonstrated in the synthesis of analogous dihydroisoquinoline derivatives, this method involves cyclizing benzamide precursors under acidic conditions. For example, compound 32 in the PMC study was synthesized by treating substituted benzamides with phosphoryl chloride (POCl₃), achieving cyclization at 110°C. Adapting this to tetrahydroquinoline requires subsequent reduction of the dihydro intermediate using sodium borohydride (NaBH₄).
Acetylation and Benzamide Coupling
Post-cyclization, the secondary amine at position 1 is acetylated using acetic anhydride or acetyl chloride. The 4-methylbenzamide group is introduced via nucleophilic acyl substitution, typically employing 4-methylbenzoyl chloride and a base such as triethylamine (Et₃N).
Detailed Synthetic Pathways
Route 1: Sequential Cyclization and Functionalization
Step 1: Synthesis of 6-Nitro-1,2,3,4-Tetrahydroquinoline
- Procedure : Nitration of tetrahydroquinoline at position 6 using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
- Yield : 68–75% (reported for analogous nitrations).
Step 2: Reduction of Nitro Group to Amine
- Procedure : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂ in HCl.
- Key Data : Hydrogenation at 50 psi H₂, 25°C, yields 89–92% primary amine.
Step 3: N-Acetylation
- Reagents : Acetic anhydride (1.2 eq.), pyridine, 0°C → 25°C.
- Yield : 94% (similar to WO2021165818A1).
Step 4: Benzamide Coupling
Route 2: One-Pot Tandem Cyclization-Acetylation
This method streamlines the synthesis by combining cyclization and acetylation:
- Cyclization : Benzamide precursor treated with POCl₃ at 110°C.
- In-Situ Acetylation : Addition of acetic anhydride post-cyclization without intermediate isolation.
- Benzamide Installation : As in Route 1.
Critical Process Parameters and Optimization
Temperature Control
Solvent Selection
Catalytic and Stoichiometric Considerations
- NaBH₄ Reduction : Use 2.5 eq. for complete dihydro → tetrahydro conversion.
- Coupling Agents : HOBt/EDCI increases benzamide coupling efficiency to >90%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity using C18 column, gradient elution (MeCN/H₂O).
- Titration : Residual solvents <0.1% (EP compliance).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 68% | 78% |
| Key Advantage | High Purity | Fewer Steps |
| Scalability | Pilot-Scale | Lab-Scale |
Industrial-Scale Considerations
Cost Efficiency
化学反应分析
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
HDAC Inhibitors with Benzamide-Tetrahydroquinoline Hybrids
highlights three HDAC inhibitors with structural similarities:
- Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide
- Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide
- Compound 3: N1-(4-aminobiphenyl-3-yl)-N7-phenylheptanediamide
| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity | Key Structural Features |
|---|---|---|---|---|
| 109 | 12 | 15 | HDAC1/HDAC3 dual | Hexyl linker, 2-aminophenylamide substituent |
| 136 | 420 | 320 | HDAC3-preferential | Hexyl linker, 4-fluoro-2-aminophenylamide |
| 3 | 8 | >10,000 | HDAC1-selective | Heptanediamide linker, biphenyl group |
Comparison with Target Compound: The target compound lacks the hexyl linker and amino-phenylamide groups seen in Compounds 109 and 136 but shares the 4-methylbenzamide moiety. Its acetylated tetrahydroquinoline core may confer distinct binding interactions compared to the alkyl-linked analogs. The absence of a fluorinated or biphenyl group likely reduces HDAC3 affinity, as seen in Compound 136, but the methyl group on benzamide could enhance lipophilicity and target engagement .
Analog with Benzamide Substituent Variation
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide ():
- Structural Difference : Lacks the 4-methyl group on the benzamide ring.
- Impact : The methyl group in the target compound may improve membrane permeability and metabolic stability due to increased hydrophobicity. This modification is analogous to structure-activity relationships (SAR) observed in HDAC inhibitors, where alkyl/aryl substituents enhance potency .
Tetrahydroquinoline Derivatives with Heterocyclic Modifications
references N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide, which replaces the acetyl and benzamide groups with thiazole and oxazole rings.
- Key Differences: The oxo-group at the 2-position of tetrahydroquinoline may alter hydrogen-bonding interactions.
Structural and Functional Implications
Tetrahydroquinoline Core
This feature is shared with Compounds 109 and 136 but contrasts with aromatic quinoline-based drugs.
Substituent Effects
- 4-Methylbenzamide : Likely enhances steric bulk and hydrophobic interactions in enzyme active sites.
- Acetyl Group : May serve as a hydrogen-bond acceptor, mimicking the zinc-binding motifs of HDAC inhibitors .
生物活性
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a tetrahydroquinoline core linked to an acetamide group and a 4-methylbenzamide moiety. The compound's molecular weight is approximately 270.33 g/mol.
Pharmacological Properties
Research indicates that compounds with tetrahydroquinoline structures can exhibit a variety of pharmacological effects:
- Analgesic Activity : Similar derivatives have been studied for their ability to act as μ-opioid receptor agonists. These compounds may provide analgesic effects while potentially minimizing adverse effects associated with traditional opioids .
- Antitumor Activity : Some studies have highlighted the antitumor potential of related tetrahydroquinoline derivatives. For instance, specific derivatives demonstrated lower IC values compared to standard chemotherapeutics like Doxorubicin, indicating enhanced efficacy against cancer cell lines .
- Antimicrobial Effects : Tetrahydroquinoline-based compounds have also been investigated for their antimicrobial properties. The sulfonamide group present in some derivatives enhances their solubility and biological activity against various pathogens.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), particularly opioid receptors, contributing to its analgesic effects.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in cancer cell proliferation or survival pathways, leading to enhanced antitumor activity.
Case Studies and Research Findings
常见问题
Basic Research Questions
Q. What are the key steps for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide?
- Methodology : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core.
Tetrahydroquinoline preparation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions.
N-acetylation : Reacting the tetrahydroquinoline intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Benzamide coupling : Use of 4-methylbenzoyl chloride with the acetylated tetrahydroquinoline via nucleophilic acyl substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are recommended .
Q. How is the compound characterized for structural validation?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to confirm substituent positions and acetyl/benzamide integration .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Q. What preliminary assays are used to evaluate bioactivity?
- Antibacterial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) using broth microdilution .
- Kinase inhibition : Fluorescence-based ADP-Glo™ kinase assays to measure IC values against kinases like EGFR or CDK2 .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s 3D structure and binding interactions?
- Procedure :
Crystallization : Vapor diffusion using methanol/water mixtures to grow single crystals.
Data collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution datasets.
Refinement : SHELXL for structure solution and refinement, with validation via CCDC deposition .
- Applications : Mapping hydrogen bonds between the benzamide moiety and kinase active sites (e.g., ATP-binding pockets) .
Q. What strategies address contradictions in reported bioactivity data?
- Case study : Discrepancies in antibacterial efficacy may arise from strain-specific resistance or assay conditions.
- Replication : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
- Mechanistic follow-up : Check for efflux pump activity using inhibitors like reserpine .
- Statistical analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare results across studies .
Q. How does modifying substituents (e.g., methyl vs. bromo) impact kinase inhibition?
- SAR approach :
Synthesize analogs with varied substituents (e.g., 4-bromo, 4-fluoro benzamide).
Test inhibitory potency against a kinase panel (e.g., 10-kinase panel).
Computational modeling : Molecular docking (AutoDock Vina) to correlate substituent size/electrostatics with binding affinity .
- Findings : Bulky groups (e.g., bromo) may enhance hydrophobic interactions but reduce solubility .
Q. What advanced techniques elucidate the mechanism of HDAC or kinase inhibition?
- HDAC inhibition :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
